molecular formula C16H28O2 B107828 Hydnocarpic acid CAS No. 459-67-6

Hydnocarpic acid

Cat. No.: B107828
CAS No.: 459-67-6
M. Wt: 252.39 g/mol
InChI Key: SRELFLQJDOTNLJ-HNNXBMFYSA-N
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Description

Hydnocarpic acid, also known as this compound, is a cyclopentenyl fatty acid. It consists of undecanoic acid with a cyclopent-2-enyl group at the 11-position. This compound is naturally occurring and is a component of chaulmoogra oil . It has the molecular formula C16H28O2 and a molecular weight of 252.39 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hydnocarpic acid can be achieved through various methods. One common synthetic route involves the cyclization of an appropriate precursor, such as 11-bromo-undecanoic acid, with cyclopentadiene under specific reaction conditions . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound often involves the extraction of chaulmoogra oil from the seeds of plants such as Hydnocarpus wightiana or Taraktogenos kurzii . The oil is then subjected to various purification processes to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions: Hydnocarpic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclopentenyl group to a cyclopentyl group.

    Substitution: The compound can undergo substitution reactions, particularly at the cyclopentenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2).

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of cyclopentyl derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Hydnocarpic acid has various scientific research applications:

Mechanism of Action

The mechanism of action of Hydnocarpic acid involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth . The compound targets specific enzymes and pathways involved in bacterial cell wall synthesis, making it effective against certain bacterial strains.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific cyclopentenyl group, which imparts distinct chemical and biological properties. Its presence in chaulmoogra oil and historical use in leprosy treatment further highlight its uniqueness compared to other similar compounds.

Properties

IUPAC Name

11-[(1R)-cyclopent-2-en-1-yl]undecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O2/c17-16(18)14-8-6-4-2-1-3-5-7-11-15-12-9-10-13-15/h9,12,15H,1-8,10-11,13-14H2,(H,17,18)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRELFLQJDOTNLJ-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C=C1)CCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C=C1)CCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5587-76-8 (hydrochloride salt), 681141-33-3 (sodium salt/solvate)
Record name Hydnocarpic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459676
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30196647
Record name Hydnocarpic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

459-67-6
Record name Hydnocarpic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=459-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydnocarpic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459676
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydnocarpic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDNOCARPIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84492ZS09R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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